An In-Depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide: Synthesis, Characterization, and Analysis
An In-Depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide: Synthesis, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the fundamental molecular properties, a proposed synthetic pathway, and a complete strategy for its analytical characterization. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in the field.
Introduction
The 1,2,5-oxadiazole (furazan) ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The incorporation of a carbohydrazide functional group introduces a versatile handle for further chemical modifications, making 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide a valuable building block for the synthesis of novel bioactive molecules. This guide serves as a technical resource for professionals engaged in the synthesis, analysis, and application of this and related compounds.
Molecular Properties
A thorough understanding of the fundamental molecular properties of a compound is the cornerstone of its application in research and development. The key quantitative data for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide and its common salt form are summarized below.
| Property | 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide | 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride |
| Molecular Formula | C₄H₆N₄O₂ | C₄H₇ClN₄O₂ |
| Molecular Weight | 142.12 g/mol | 178.58 g/mol [1][2] |
| Exact Mass | 142.049075 Da | 178.0257532 Da[2] |
| IUPAC Name | 4-methyl-1,2,5-oxadiazole-3-carbohydrazide | 4-methyl-1,2,5-oxadiazole-3-carbohydrazide;hydrochloride[2] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.
Step 1: Esterification of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
The initial step involves the conversion of the carboxylic acid to its methyl ester. This is a classic Fischer esterification, which is an acid-catalyzed equilibrium reaction. Using an excess of methanol and a catalytic amount of a strong acid like sulfuric acid drives the equilibrium towards the ester product.
Protocol:
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To a solution of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.
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Purify the crude product by column chromatography if necessary.
Step 2: Hydrazinolysis of the Ester Intermediate
The methyl ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically efficient and driven by the high nucleophilicity of hydrazine.
Protocol:
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Dissolve the methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate (1 equivalent) in ethanol (10 volumes).
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Add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.
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Heat the reaction mixture to reflux and monitor by TLC until the ester is consumed.
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Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
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If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization or column chromatography to obtain 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.
Comprehensive Analytical Characterization
A robust analytical strategy is crucial for confirming the identity, purity, and stability of the synthesized compound. The following techniques are recommended for a thorough characterization of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.
Caption: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the protons of the carbohydrazide group (-NHNH₂). The methyl group protons should appear as a singlet, while the amine protons may appear as broad singlets. The chemical shifts will be influenced by the electronic environment of the oxadiazole ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Signals for the methyl carbon, the two distinct carbons of the oxadiazole ring, and the carbonyl carbon of the carbohydrazide group are expected.
Protocol:
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Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Expected Characteristic Absorptions:
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N-H stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the -NH₂ and -NH- groups of the carbohydrazide moiety.
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C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the carbonyl group of the carbohydrazide.
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C=N stretching: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the oxadiazole ring.
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N-O stretching: Bands in the 1300-1450 cm⁻¹ range, also associated with the oxadiazole ring.
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C-H stretching and bending: Absorptions corresponding to the methyl group.
Protocol:
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Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
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Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.
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High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula.
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Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information. Expected fragmentation pathways for carbohydrazides often involve cleavage of the N-N and C-N bonds of the hydrazide group.
Protocol:
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Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
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Acquire the full scan mass spectrum to determine the molecular ion peak.
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Perform HRMS to confirm the elemental composition.
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Conduct MS/MS analysis on the molecular ion to study its fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)
Chromatographic techniques are essential for assessing the purity of the synthesized compound. Given the polar nature of the carbohydrazide group, a reversed-phase HPLC or UPLC method with a polar-embedded or polar-endcapped column is recommended.
Protocol:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
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Detection: UV detection at a wavelength where the oxadiazole ring shows significant absorbance (typically determined by a UV scan).
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Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and the organic mobile phase).
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Analysis: Inject the sample and run the gradient method. The purity is determined by the area percentage of the main peak.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and analysis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. The proposed synthetic route is based on well-established chemical transformations, and the detailed analytical workflow ensures the unambiguous characterization and quality control of the final product. This information is intended to empower researchers and drug development professionals in their efforts to explore the potential of this and related heterocyclic compounds in the discovery of new therapeutic agents.
References
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PubChem. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride. [Link]
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Global Substance Registration System. 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE HYDROCHLORIDE. [Link]
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PubChem. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide. [Link]
